Benzoyl Peroxide vs. Salicylic Acid-Based Dermocosmetic: Comparative Acne Lesion Reduction in a Randomized Clinical Trial
A 2024 randomized study directly compared 5% benzoyl peroxide (BPO) monotherapy with a multitargeted salicylic acid-based dermocosmetic cream (DC-Eff) in adults with mild-to-moderate acne [1]. At Week 12, BPO 5% reduced inflammatory acne lesions by a mean of 56.3% from baseline, while DC-Eff reduced lesions by 51.2%, demonstrating comparable efficacy [1]. The study concluded that DC-Eff applied twice daily is as beneficial as BPO in improving mild-to-moderate acne, but DC-Eff was better tolerated than BPO [1]. This head-to-head comparison establishes BPO 5% as the quantitative benchmark for efficacy while identifying tolerability as the key differential parameter where alternatives may offer an advantage [1].
| Evidence Dimension | Reduction in inflammatory acne lesion count from baseline to Week 12 |
|---|---|
| Target Compound Data | 56.3% mean reduction |
| Comparator Or Baseline | Salicylic acid-based dermocosmetic cream (DC-Eff) = 51.2% mean reduction |
| Quantified Difference | 4.1% absolute difference (BPO 5% numerically higher) |
| Conditions | Randomized, controlled clinical trial; twice-daily application for 12 weeks; subjects with mild-to-moderate acne vulgaris |
Why This Matters
This data positions BPO 5% as the efficacy benchmark for topical acne monotherapy, providing procurement decision-makers with a quantitative comparator for evaluating alternative formulations or combination products.
- [1] Dal Belo SE, Kanoun-Copy L, Lambert C, Cornillon C, Muller B, Jouni H, Moreau M, Palamarchuk I, Kerob D, Aguilar L. Efficacy of a multitargeted, salicylic acid-based dermocosmetic cream compared to benzoyl peroxide 5% in Acne vulgaris: Results from a randomized study. J Cosmet Dermatol. 2024;23(3):891-897. View Source
